Tapi-1

Description

Properties

IUPAC Name |

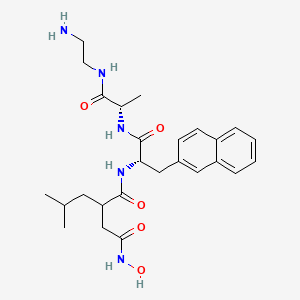

N-[(2S)-1-[[(2S)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37N5O5/c1-16(2)12-21(15-23(32)31-36)25(34)30-22(26(35)29-17(3)24(33)28-11-10-27)14-18-8-9-19-6-4-5-7-20(19)13-18/h4-9,13,16-17,21-22,36H,10-12,14-15,27H2,1-3H3,(H,28,33)(H,29,35)(H,30,34)(H,31,32)/t17-,21?,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNBSWDIOCXWJW-OWHMDLSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCCN)NC(=O)[C@H](CC1=CC2=CC=CC=C2C=C1)NC(=O)C(CC(C)C)CC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TAPI-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAPI-1 (TNF-α Processing Inhibitor-1) is a potent, broad-spectrum hydroxamate-based inhibitor of metalloproteinases. It primarily targets members of the A Disintegrin and Metalloproteinase (ADAM) family, particularly ADAM17 (also known as Tumor Necrosis Factor-α Converting Enzyme or TACE), as well as several Matrix Metalloproteinases (MMPs). By inhibiting these enzymes, this compound effectively blocks the shedding of a variety of cell surface proteins, thereby modulating critical signaling pathways involved in inflammation, cancer progression, and other pathological processes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory profile, effects on cellular signaling, and detailed protocols for its experimental application.

Core Mechanism of Action: Inhibition of Metalloproteinases

This compound functions as a chelating agent, with its hydroxamate group binding to the zinc ion within the active site of metalloproteinases. This interaction reversibly inhibits the catalytic activity of these enzymes, preventing them from cleaving their respective substrates. The primary targets of this compound are cell-surface sheddases, which are responsible for the ectodomain shedding of various transmembrane proteins.

Primary Target: ADAM17 (TACE)

The most well-characterized target of this compound is ADAM17. This enzyme plays a crucial role in the release of the soluble, active form of Tumor Necrosis Factor-α (TNF-α) from its membrane-bound precursor. By inhibiting ADAM17, this compound effectively blocks the shedding of TNF-α, a key pro-inflammatory cytokine.[1][2][3] This inhibitory action extends to other ADAM17 substrates, including the IL-6 receptor and the p60 and p80 TNF receptors.[4]

Inhibition of Matrix Metalloproteinases (MMPs)

This compound also exhibits inhibitory activity against a range of MMPs, which are critical for the degradation of extracellular matrix (ECM) components. This broad-spectrum inhibition of MMPs contributes to the anti-invasive and anti-metastatic effects of this compound observed in various cancer models.[4]

Biochemical Activity: Inhibitory Profile of this compound

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the specific enzyme and the experimental conditions.

| Target Enzyme | Substrate/Process | Cell Line/System | IC50 Value | Reference |

| ADAM17 (TACE) | Constitutive sAPPα release | HEK-293 cells | 8.09 µM | --INVALID-LINK-- |

| ADAM17 (TACE) | Muscarinic receptor-stimulated sAPPα release | HEK-293 cells expressing M3 receptors | 3.61 µM | --INVALID-LINK-- |

| MMP-1 | Not specified | Not specified | Not specified | |

| MMP-2 | Not specified | Not specified | Not specified | |

| MMP-3 | Not specified | Not specified | Not specified | |

| MMP-9 | Not specified | Not specified | Not specified | |

| ADAM10 | Not specified | Not specified | Not specified |

Signaling Pathways Modulated by this compound

The primary mechanism by which this compound exerts its cellular effects is through the modulation of signaling pathways that are dependent on the shedding of cell surface proteins.

Suppression of the NF-κB Signaling Pathway

A key signaling pathway inhibited by this compound is the Nuclear Factor-kappa B (NF-κB) pathway. By blocking ADAM17-mediated TNF-α shedding, this compound reduces the activation of TNF receptors, which are potent activators of the NF-κB cascade. This leads to a decrease in the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. As a result, the translocation of the active p65 subunit of NF-κB to the nucleus is inhibited, leading to the downregulation of NF-κB target genes involved in inflammation, cell survival, and proliferation.[1][5]

Caption: this compound inhibits ADAM17, preventing TNF-α release and subsequent NF-κB activation.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Cell Viability Assay (CCK-8)

This protocol is adapted from a study on human esophageal squamous cell carcinoma (ESCC) cells (TE-1 and Eca109).[1]

Objective: To assess the effect of this compound on cell viability.

Materials:

-

TE-1 or Eca109 cells

-

RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO)

-

96-well plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed 5 x 10³ cells per well in a 96-well plate and incubate overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 1.25, 2.5, 5, 10, and 20 µM) for 24, 48, or 72 hours. A vehicle control (DMSO) should be included.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Caption: Workflow for assessing cell viability after this compound treatment using a CCK-8 assay.

Transwell Migration and Invasion Assay

This protocol is based on a study investigating the anti-tumor efficacy of this compound.[1]

Objective: To evaluate the effect of this compound on cancer cell migration and invasion.

Materials:

-

TE-1 or Eca109 cells

-

Serum-free RPMI-1640 medium

-

RPMI-1640 medium with 20% FBS

-

This compound (dissolved in DMSO)

-

24-well Transwell inserts (8 µm pores)

-

Matrigel (for invasion assay)

-

Cotton swabs

-

Crystal violet stain

Procedure:

-

For the invasion assay, coat the upper chamber of the Transwell inserts with Matrigel.

-

Resuspend 1 x 10⁵ cells in 200 µL of serum-free medium and add to the upper chamber.

-

Add 500 µL of medium with 20% FBS (as a chemoattractant) to the lower chamber.

-

Add this compound (e.g., 5 µM) to the upper chamber.

-

Incubate for 24 hours at 37°C.

-

Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Count the stained cells under a microscope.

Western Blot for NF-κB Pathway Activation

This protocol is adapted from a study on ESCC cells.[1]

Objective: To determine the effect of this compound on the activation of the NF-κB pathway.

Materials:

-

TE-1 or Eca109 cells

-

This compound (dissolved in DMSO)

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Treat cells with this compound (e.g., 10 µM) for 12 hours.

-

Lyse the cells and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL detection reagent and an imaging system.

TACE Activity Assay (Fluorometric)

This is a general protocol for a fluorometric TACE activity assay that can be adapted for screening this compound.

Objective: To measure the inhibitory effect of this compound on TACE activity.

Materials:

-

Recombinant human TACE/ADAM17

-

TACE assay buffer

-

Fluorogenic TACE substrate (e.g., Mca-Pro-Leu-Ala-Gln-Ala-Val-Dpa-Arg-Ser-Ser-Ser-Arg-NH2)

-

This compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add recombinant TACE to each well.

-

Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for 10-15 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic TACE substrate.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) in a kinetic mode for 30-60 minutes.

-

Calculate the reaction velocity (rate of fluorescence increase) for each concentration of this compound.

-

Plot the reaction velocity against the this compound concentration to determine the IC50 value.

Comparative Stability: this compound vs. TAPI-0

Conclusion

This compound is a valuable research tool for investigating the roles of ADAM17 and other metalloproteinases in a wide range of biological and pathological processes. Its ability to potently inhibit the shedding of key signaling molecules like TNF-α provides a powerful means to dissect the downstream consequences of these events, particularly on inflammatory pathways such as the NF-κB cascade. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. eurogentec.com [eurogentec.com]

- 3. MMP-1 and ADAM10 as Targets for Therapeutic Intervention in Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Exhibits Anti-tumor Efficacy in Human Esophageal Squamous Cell Carcinoma Cells via Suppression of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SensoLyte® 520 TACE (a-Secretase) Activity Assay Kit Fluorimetric - 1 kit | Enzyme Assay Kits | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]

TAPI-1: A Technical Guide to its Mechanism and Signaling Pathway Involvement

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of TNF-α processing inhibitor-1 (TAPI-1), a broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs), most notably ADAM17, also known as TNF-α converting enzyme (TACE). This compound serves as a critical tool in molecular and cellular biology to investigate the roles of ectodomain shedding in various physiological and pathological processes. This document details its core mechanism of action, involvement in key signaling pathways, quantitative efficacy, and provides standardized protocols for its application in experimental settings.

Core Mechanism of Action: Inhibition of Ectodomain Shedding

This compound is a structural analog of TAPI-0, developed to have greater stability in tissue culture and in vivo applications.[1][2] Its primary mechanism involves the potent inhibition of metalloproteinases, which are responsible for the proteolytic cleavage and release of the extracellular domains (ectodomains) of numerous membrane-tethered proteins. This process is known as "ectodomain shedding."[3]

The most prominent target of this compound is ADAM17/TACE, the key enzyme responsible for shedding a wide array of substrates.[4][5] By inhibiting ADAM17, this compound effectively blocks the release of the soluble, active forms of proteins such as the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 Receptor (IL-6R), and ligands of the Epidermal Growth Factor Receptor (EGFR).[6][7] this compound is also known to inhibit other metalloproteinases, including ADAM10 and various MMPs.[5][8][9]

The inhibition of ADAM-mediated shedding is central to the biological effects of this compound. This action prevents the activation of downstream signaling cascades that are reliant on the newly liberated soluble ligands and receptors.

Involvement in Key Signaling Pathways

By preventing the release of soluble signaling molecules, this compound has profound downstream effects on intracellular communication and signal transduction.

Attenuation of TNF-α and NF-κB Signaling

One of the most well-documented effects of this compound is the inhibition of TNF-α release.[10] Membrane-bound pro-TNF-α is inactive; its cleavage by ADAM17 releases soluble TNF-α, which can then bind to its receptors (TNFR1/TNFR2) on target cells, initiating a pro-inflammatory cascade. A key pathway activated by TNF-α is the Nuclear Factor-kappa B (NF-κB) pathway.[11][12]

In several cancer models, including esophageal squamous cell carcinoma (ESCC), this compound has been shown to suppress the activation of the NF-κB signaling pathway.[11] This suppression is achieved by reducing the available soluble TNF-α, thereby preventing TNFR activation, subsequent IκBα degradation, and nuclear translocation of the p65 (RELA) subunit of NF-κB.[11][12] The inhibition of this pathway leads to the downregulation of NF-κB target genes involved in cell proliferation, migration, invasion, and chemoresistance, such as SLUG and MMP2.[11]

Modulation of EGFR and Notch Signaling

This compound also influences other critical signaling pathways. ADAM17 is responsible for shedding multiple EGFR ligands, such as Amphiregulin (AREG).[6] By inhibiting this process, this compound can attenuate EGFR signaling, which is a key pathway promoting tumor cell proliferation, migration, and invasion.[6] Similarly, ADAM proteases, including ADAM10 (which is also inhibited by this compound), are involved in the proteolytic processing of the Notch receptor, a critical step in the activation of Notch signaling.[13] Therefore, this compound can indirectly modulate these pathways, contributing to its broad anti-tumor effects.

Quantitative Efficacy Data

The inhibitory concentration of this compound varies depending on the target enzyme, substrate, and cellular context. The following tables summarize key quantitative data reported in the literature.

| Target / Process | Cell Line / System | IC₅₀ Value | Reference |

| TACE (ADAM17) | In vitro | 5 - 100 µM (cleavage of TNF-α, TNFRI, TNFRII) | [1] |

| TACE-dependent sAPPα release | TACE-overexpressing cells | 0.92 µM (920 nM) | [14] |

| Constitutive sAPPα release | HEK-293 cells | 8.09 µM | [14] |

| Muscarinic receptor-stimulated sAPPα release | HEK-293 cells (M3 expressing) | 3.61 µM | [14] |

| TACE (ADAM17) | Recombinant catalytic domain | ~0.90 µM (for TNF-α secretion) | [15] |

Table 1: Summary of this compound IC₅₀ Values

| Cell Line | Concentration | Duration | Effect on Cell Viability | Reference |

| TE-1 (ESCC) | 5 µM | 24 h | No significant change | [11] |

| TE-1 (ESCC) | 10 µM | 24 h | Significant decrease | [11] |

| TE-1 (ESCC) | 20 µM | 24 h | Significant decrease | [11] |

| Eca109 (ESCC) | 5 µM | 24 h | No significant change | [11] |

| Eca109 (ESCC) | 10 µM | 24 h | Significant decrease | [11] |

| Eca109 (ESCC) | 20 µM | 24 h | Significant decrease | [11] |

Table 2: Dose-Dependent Effects of this compound on Esophageal Cancer Cell Viability

Experimental Protocols & Workflow

This compound is widely used to probe the function of metalloproteinases in vitro and in vivo. Below are generalized protocols for key experiments.

General Experimental Workflow

A typical workflow to investigate the anti-cancer effects of this compound involves treating cultured cancer cells and subsequently performing a battery of assays to measure changes in cellular phenotypes and molecular pathways.

Cell Viability Assessment (CCK-8 Assay)

This protocol assesses the effect of this compound on cell proliferation and cytotoxicity.[11]

-

Cell Seeding: Seed cells (e.g., TE-1, Eca109) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Treatment: Prepare serial dilutions of this compound (e.g., 0, 1.25, 2.5, 5, 10, 20 µM) in culture medium.[11] Replace the medium in each well with 100 µL of the this compound solutions. Include a vehicle control (e.g., DMSO) at the highest concentration used for this compound dilution.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[11]

-

Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color develops.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Cell Migration and Invasion (Transwell Assay)

This protocol measures the effect of this compound on the migratory and invasive potential of cells.[11][12]

-

Chamber Preparation: For invasion assays, coat the top of an 8-µm pore Transwell insert with Matrigel and allow it to solidify. For migration assays, use uncoated inserts.

-

Cell Preparation: Culture cells to ~80% confluency. Starve the cells in serum-free medium for 12-24 hours.

-

Cell Seeding: Resuspend the starved cells in serum-free medium containing a non-toxic concentration of this compound (e.g., 5 µM) or vehicle control.[11] Add 1 x 10⁵ cells in 200 µL to the upper chamber of the Transwell insert.

-

Chemoattractant: Add 600 µL of complete medium (containing 10% FBS) to the lower chamber.

-

Incubation: Incubate for 24-48 hours at 37°C, 5% CO₂.

-

Fixation and Staining: Remove non-migrated cells from the top of the insert with a cotton swab. Fix the cells that have migrated to the underside of the membrane with methanol (B129727) and stain with 0.1% crystal violet.

-

Quantification: Elute the stain and measure absorbance, or count the number of stained cells in several microscopic fields.

Western Blot Analysis for NF-κB Pathway Proteins

This protocol is for detecting changes in the levels and phosphorylation status of key proteins in a signaling pathway.[11][12]

-

Cell Lysis: Treat cells with this compound as required. Wash cells with ice-cold PBS and lyse them on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-12% polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, total p65, IκBα, β-actin) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-actin.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Molecular and Cellular Mechanisms of Ectodomain Shedding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. TAPI 1 | ADAMs | Tocris Bioscience [tocris.com]

- 6. Frontiers | ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. The metalloproteinase ADAM10 requires its activity to sustain surface expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The metalloprotease ADAM10 (a disintegrin and metalloprotease 10) undergoes rapid, postlysis autocatalytic degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potential anti-arthritic and anti-inflammatory effects of TNF-α processing inhibitor-1 (this compound): A new approach to the treatment of S. aureus arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Exhibits Anti-tumor Efficacy in Human Esophageal Squamous Cell Carcinoma Cells via Suppression of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Exhibits Anti-tumor Efficacy in Human Esophageal Squamous Cell Carcinoma Cells via Suppression of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ADAM10, the Rate-limiting Protease of Regulated Intramembrane Proteolysis of Notch and Other Proteins, Is Processed by ADAMS-9, ADAMS-15, and the γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Effects of TNFα-Converting Enzyme Inhibition on Amyloid β Production and APP Processing In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

TAPI-1: A Technical Guide for Researchers in Drug Development

An In-depth Examination of a Broad-Spectrum Metalloproteinase Inhibitor

For researchers, scientists, and drug development professionals, understanding the tools available to dissect complex biological processes is paramount. TAPI-1 (TNF-α Protease Inhibitor-1) is a widely utilized synthetic hydroxamate-based inhibitor of a class of enzymes known as metalloproteinases. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its principal applications in research, and detailed protocols for its use in key experimental settings.

Core Concepts: Mechanism of Action

This compound functions as a broad-spectrum inhibitor of both matrix metalloproteinases (MMPs) and members of the "a disintegrin and metalloproteinase" (ADAM) family.[1][2] Its inhibitory activity stems from the hydroxamate group, which chelates the essential zinc ion within the catalytic domain of these enzymes, thereby blocking their proteolytic function.[3]

The primary and most well-characterized target of this compound is ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE).[2][4] ADAM17 is a sheddase responsible for the cleavage and release of the extracellular domains of a multitude of cell surface proteins, a process known as ectodomain shedding. By inhibiting ADAM17, this compound prevents the shedding of key signaling molecules, thereby modulating a variety of cellular processes.

Key Research Applications of this compound

The ability of this compound to inhibit metalloproteinases, particularly ADAM17, has made it a valuable tool in numerous areas of research:

-

Inflammation and Immunology: A primary application of this compound is in the study of inflammation. ADAM17 is the principal enzyme responsible for the shedding of the pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α) from its membrane-bound precursor to its soluble, active form.[5][6] this compound effectively blocks this process, reducing the levels of soluble TNF-α and thereby dampening inflammatory responses.[5] It is also known to inhibit the shedding of other cytokine receptors, such as the IL-6 receptor.[1][7]

-

Cancer Biology: Dysregulated metalloproteinase activity is a hallmark of cancer, contributing to tumor growth, invasion, and metastasis. This compound has been employed to investigate the role of ADAMs and MMPs in these processes. For instance, studies have shown that this compound can inhibit the viability, migration, and invasion of cancer cells.[8] It has also been shown to enhance the chemosensitivity of cancer cells to cytotoxic agents like cisplatin.[8] One of the underlying mechanisms for its anti-cancer effects is the suppression of the NF-κB signaling pathway.[8]

-

Neurobiology and Neurodegenerative Diseases: Metalloproteinases play crucial roles in the central nervous system, including in synaptic plasticity and neuronal survival. This compound has been used to study the processing of the amyloid precursor protein (APP), which is central to the pathogenesis of Alzheimer's disease. This compound can inhibit the shedding of the soluble ectodomain of APP (sAPPα).[7][9]

-

Signal Transduction: By preventing the shedding of cell surface receptors and ligands, this compound is a valuable tool for dissecting signaling pathways. For example, it has been used to study signaling pathways regulated by Notch and the Epidermal Growth Factor Receptor (EGFR), whose ligands are processed by ADAM17.[5]

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound varies across different metalloproteinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against a range of ADAMs and MMPs. This data is crucial for designing experiments and interpreting results, particularly when considering the potential for off-target effects.

| Target Enzyme | IC50 Value (nM) | Reference |

| ADAM10 | >140 (Ki estimate) | [10] |

| ADAM17 (TACE) | 920 | [7] |

| MMP-1 (Collagenase-1) | - | - |

| MMP-2 (Gelatinase-A) | - | - |

| MMP-3 (Stromelysin-1) | - | - |

| MMP-7 (Matrilysin) | - | - |

| MMP-8 (Collagenase-2) | - | - |

| MMP-9 (Gelatinase-B) | - | - |

| MMP-13 (Collagenase-3) | - | - |

| MMP-14 (MT1-MMP) | - | - |

Note: Comprehensive IC50 values for this compound against a wide panel of MMPs are not consistently reported in the literature. Researchers should consult specific product datasheets and relevant publications for the most accurate and up-to-date information.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound. These protocols are intended as a guide and may require optimization based on the specific cell type, experimental conditions, and research question.

Cell-Based Ectodomain Shedding Assay

This assay measures the ability of this compound to inhibit the cleavage and release of a specific cell surface protein.

Materials:

-

Cell line expressing the protein of interest (e.g., HEK293, HeLa, or a specific cancer cell line)

-

Complete cell culture medium

-

This compound (solubilized in DMSO)

-

Phorbol 12-myristate 13-acetate (PMA) or another stimulus to induce shedding (optional)

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the shed ectodomain or antibodies for Western blotting

Protocol:

-

Cell Seeding: Seed cells in a 24-well or 12-well plate at a density that will result in 80-90% confluency on the day of the experiment.

-

This compound Pre-treatment: The following day, replace the medium with serum-free medium containing the desired concentrations of this compound or vehicle control (DMSO). A typical concentration range for this compound is 1-20 µM.[8] Incubate for 1-2 hours at 37°C.

-

Stimulation (Optional): If investigating stimulated shedding, add PMA (e.g., 100 nM) or another appropriate stimulus to the wells and incubate for the desired time (e.g., 30 minutes to 4 hours).

-

Collection of Conditioned Medium: Carefully collect the conditioned medium from each well. Centrifuge at 1,000 x g for 5 minutes to pellet any detached cells and collect the supernatant.

-

Cell Lysis: Wash the cells remaining in the wells twice with ice-cold PBS. Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 15-30 minutes. Scrape the cells and collect the lysate.

-

Quantification of Shed Ectodomain: Analyze the collected supernatant for the presence of the shed ectodomain using a specific ELISA kit according to the manufacturer's instructions.

-

Analysis of Cell-Associated Protein: Analyze the cell lysates by Western blotting to determine the levels of the full-length, unprocessed protein. This serves as a control for protein expression levels.

Western Blotting for Analysis of Protein Shedding

This protocol details the use of Western blotting to visualize the effect of this compound on the levels of a full-length membrane protein and its shed ectodomain.

Materials:

-

Cell lysates and conditioned medium from the ectodomain shedding assay

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific for the protein of interest (recognizing either the ectodomain or an intracellular domain)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

Sample Preparation: Mix an equal amount of protein from each cell lysate with Laemmli sample buffer. For the conditioned medium, concentrate the samples if necessary and mix with sample buffer.

-

SDS-PAGE: Load the prepared samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom of the gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

Cell Viability Assay (MTT or WST-1)

This assay assesses the effect of this compound on cell viability and proliferation.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound (solubilized in DMSO)

-

96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

-

This compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0, 1.25, 2.5, 5, 10, 20 µM) for the desired duration (e.g., 24, 48, or 72 hours).[2] Include a vehicle control (DMSO).

-

Addition of Reagent:

-

For MTT assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.

-

For WST-1 assay: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

In Vivo Studies

The use of this compound in animal models requires careful consideration of its pharmacokinetic and pharmacodynamic properties.

General Considerations:

-

Animal Model: Select an appropriate animal model that recapitulates the human disease being studied.

-

Dosing and Administration: The dose and route of administration of this compound will depend on the specific animal model and the research question. This compound is often administered via intraperitoneal (i.p.) injection.

-

Pharmacokinetics: this compound has a relatively short half-life in vivo. Therefore, the dosing schedule should be optimized to maintain effective concentrations at the target site.

-

Toxicity: Monitor animals for any signs of toxicity throughout the study.

-

Outcome Measures: Define clear and quantifiable outcome measures to assess the efficacy of this compound treatment.

Visualizing this compound's Mechanism and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to this compound's function and its application in research.

Caption: this compound inhibits ADAM17, blocking the release of soluble TNF-α.

Caption: Workflow for a cell-based ectodomain shedding assay.

Caption: this compound can suppress cancer progression by inhibiting NF-κB signaling.

Conclusion and Future Perspectives

This compound remains an indispensable tool for researchers investigating the multifaceted roles of metalloproteinases in health and disease. Its ability to potently inhibit ADAM17 and other MMPs allows for the targeted interrogation of pathways involved in inflammation, cancer, and neurodegeneration. While its broad-spectrum activity necessitates careful experimental design and interpretation to account for potential off-target effects, its utility in elucidating fundamental biological processes is undeniable. As our understanding of the complex interplay of metalloproteinases in various pathologies deepens, this compound and its derivatives will continue to be crucial for the development of novel therapeutic strategies. The detailed protocols and conceptual diagrams provided in this guide are intended to empower researchers to effectively harness the potential of this versatile inhibitor in their scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Exhibits Anti-tumor Efficacy in Human Esophageal Squamous Cell Carcinoma Cells via Suppression of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound Exhibits Anti-tumor Efficacy in Human Esophageal Squamous Cell Carcinoma Cells via Suppression of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. MMP-1 and ADAM10 as Targets for Therapeutic Intervention in Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

TAPI-1: A Technical Guide to the Discovery, Mechanism, and Application of a Prototypical Metalloproteinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract

TAPI-1 (TNF-α Protease Inhibitor-1) is a broad-spectrum, hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs), with prominent activity against TNF-α Converting Enzyme (TACE/ADAM17). First described in the mid-1990s, it emerged as a more stable analog of its predecessor, TAPI-0, and quickly became a pivotal research tool for elucidating the roles of ectodomain shedding in inflammation, oncology, and neurobiology. Despite its potent in vitro and in vivo activity, its broad specificity has precluded its development as a clinical therapeutic, highlighting the challenges in targeting the complex family of metalloproteinases. This technical guide provides a comprehensive timeline of its discovery, details its mechanism of action, presents its inhibitory profile in a quantitative format, outlines key experimental protocols for its use, and illustrates the cellular pathways it modulates.

Discovery and Development Timeline

The development of this compound arose from the need to understand and control the proteolytic release of Tumor Necrosis Factor-alpha (TNF-α), a critical inflammatory cytokine. The timeline began with the identification of the enzyme responsible, TACE, and the subsequent development of inhibitors.

-

Early 1990s: Research intensifies to identify the enzyme responsible for cleaving membrane-bound pro-TNF-α into its soluble, active form.

-

1994: A landmark paper by Mohler et al. in Nature demonstrates that a synthetic inhibitor of TNF-α processing can protect mice from a lethal dose of endotoxin, validating TACE as a therapeutic target.[1] This research utilized early-generation metalloproteinase inhibitors that would lead to the development of this compound.

-

1995: A subsequent paper by Crowe et al. further characterizes a metalloproteinase inhibitor that blocks the shedding of the 80-kD TNF receptor and TNF processing in T lymphocytes. This work helps establish the broader role of these inhibitors beyond TNF-α itself.

-

Mid-1990s: this compound is developed as a structural analog of TAPI-0. This compound features an aminoethyl addition at the alanyl group, which confers greater stability in tissue culture and in vivo, making it a more reliable tool for research.

-

Late 1990s - Present: this compound becomes a widely adopted chemical probe to investigate the biological functions of ADAM17 and other metalloproteinases. Its use has been instrumental in studies on inflammation, cancer cell invasion, and neuroinflammation.[2] However, the broad inhibitory profile of this compound leads to off-target effects, and the drug development field shifts focus towards more selective inhibitors for clinical applications.[3] this compound remains a "gold standard" research tool for inhibiting TACE in experimental settings.

Mechanism of Action

This compound's inhibitory activity stems from its chemical structure, specifically the hydroxamate group (-CONHOH). This group acts as a potent zinc-binding group (ZBG). The catalytic activity of metalloproteinases like ADAM17 is dependent on a zinc ion (Zn²⁺) coordinated within the enzyme's active site. This compound functions as a competitive inhibitor by chelating this essential zinc ion, effectively displacing the water molecule required for peptide bond hydrolysis and blocking access of the substrate to the catalytic site.

Quantitative Data: Inhibitory Profile

This compound exhibits broad-spectrum activity against multiple metalloproteinases. Its potency is typically characterized by the half-maximal inhibitory concentration (IC₅₀). The values can vary depending on the specific enzyme, substrate, and assay conditions.

| Target Enzyme/Process | Substrate / Cell Line | IC₅₀ Value | Reference |

| TACE (ADAM17) | Pro-TNF-α | 5 - 100 µM | --INVALID-LINK-- |

| TNFRI (p60) Shedding | Cellular Assay | 5 - 100 µM | --INVALID-LINK-- |

| TNFRII (p80) Shedding | Cellular Assay | 5 - 100 µM | --INVALID-LINK-- |

| TACE-dependent APP release | Co-transfected cells | 920 nM | |

| Constitutive sAPPα release | HEK-293 cells | 8.09 µM | |

| Muscarinic receptor-stimulated sAPPα release | HEK-293 cells | 3.61 µM |

Note: The isomer (S,S)-TAPI-1 shows IC₅₀ values of 0.92 µM for TACE-dependent sAPPα release in overexpressing cells and 8.09 µM in non-overexpressing cells.[4]

Key Signaling Pathways Modulated by this compound

By inhibiting ADAM17, this compound prevents the cleavage and release of numerous cell-surface proteins, thereby disrupting major signaling pathways. The most well-characterized of these is the inhibition of TNF-α release, which is a cornerstone of inflammatory signaling. ADAM17 also sheds ligands for the Epidermal Growth Factor Receptor (EGFR), such as Transforming Growth Factor-alpha (TGF-α), activating downstream pro-survival and pro-proliferation pathways like the MEK-ERK pathway.

Experimental Protocols

This compound is commonly used in cell-based assays to determine the role of ADAM17 in a specific biological process. A typical experiment involves stimulating cells to induce shedding of a TACE substrate (like TNF-α) and measuring the effect of this compound on the release of the soluble ectodomain.

General Experimental Workflow

The workflow for testing an inhibitor like this compound follows a logical sequence from cell preparation to data analysis.

References

- 1. rndsystems.com [rndsystems.com]

- 2. ADAM17 targets MMP-2 and MMP-9 via EGFR-MEK-ERK pathway activation to promote prostate cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ADAM17, shedding, TACE as therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

TAPI-1 as a TACE/ADAM17 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of TAPI-1, a potent broad-spectrum hydroxamate-based inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). This compound has been instrumental in elucidating the physiological and pathological roles of TACE/ADAM17 and other metalloproteinases. This document details the mechanism of action of this compound, its inhibitory profile, and comprehensive protocols for key in vitro and in vivo experimental applications. Furthermore, it visually delineates the critical signaling pathways regulated by TACE/ADAM17, offering a valuable resource for researchers in inflammation, oncology, and neurodegenerative diseases.

Introduction to this compound and TACE/ADAM17

This compound (TNF-α Processing Inhibitor-1) is a synthetic, cell-permeable metalloproteinase inhibitor.[1] It functions as a structural analog of TAPI-0, exhibiting greater stability in vitro.[2] this compound is widely utilized as a research tool to investigate the roles of TACE/ADAM17 and other matrix metalloproteinases (MMPs) in various biological processes.[1][3]

TACE/ADAM17 is a transmembrane zinc-dependent metalloproteinase that plays a pivotal role in ectodomain shedding, a process that releases the extracellular domains of various membrane-bound proteins.[4][5] Its most prominent substrate is the precursor of Tumor Necrosis Factor-α (pro-TNF-α), which it cleaves to release the soluble, biologically active 17 kDa TNF-α.[4][6] Beyond TNF-α, TACE/ADAM17 has a broad substrate repertoire of over 80 proteins, including growth factors, cytokines, receptors, and adhesion molecules, making it a key regulator in numerous signaling pathways.[7] Dysregulated TACE/ADAM17 activity is implicated in a range of pathologies, including inflammatory diseases, cancer, and cardiovascular conditions.[8]

Mechanism of Action

This compound is a hydroxamate-based inhibitor. The hydroxamate group (-CONHOH) chelates the essential zinc ion within the catalytic domain of TACE/ADAM17 and other metalloproteinases.[7] This chelation blocks the enzyme's catalytic activity, thereby preventing the cleavage of its substrates. By inhibiting TACE/ADAM17, this compound effectively blocks the shedding of numerous cell surface proteins, including TNF-α, IL-6 receptor, and ligands of the Epidermal Growth Factor Receptor (EGFR).[7][9]

Quantitative Data: Inhibitory Profile of this compound

This compound exhibits broad-spectrum inhibitory activity against various metalloproteinases. The following table summarizes the available quantitative data on its inhibitory potency. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as substrate and enzyme source.

| Target Enzyme | IC50 / Ki | Source |

| TACE/ADAM17 | 8.09 µM (IC50) | [7] |

| Meprin α subunit | 1.5 ± 0.27 nM (Ki) | [10] |

| Meprin β subunit | 20 ± 10 µM (IC50) | [10] |

| General MMPs | 20 µM (IC50) | [10] |

Key Signaling Pathways Regulated by TACE/ADAM17

TACE/ADAM17 is a critical upstream regulator of several major signaling pathways implicated in health and disease.

TNF-α Signaling Pathway

TACE/ADAM17 is the primary sheddase for pro-TNF-α. Its inhibition directly impacts the production of soluble TNF-α, a key mediator of inflammation.

Caption: this compound inhibits TACE, preventing TNF-α release and downstream signaling.

EGFR Signaling Pathway

TACE/ADAM17 mediates the shedding of EGFR ligands, such as TGF-α and Amphiregulin (AREG), leading to the transactivation of the EGFR and subsequent downstream signaling cascades involved in cell proliferation and survival.[11][12]

References

- 1. This compound Exhibits Anti-tumor Efficacy in Human Esophageal Squamous Cell Carcinoma Cells via Suppression of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential anti-arthritic and anti-inflammatory effects of TNF-α processing inhibitor-1 (this compound): A new approach to the treatment of S. aureus arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TAPI 1 | Synthetic Metalloprotease Inhibitors: R&D Systems [rndsystems.com]

- 4. Investigation of the Role of TNF-α Converting Enzyme (TACE) in the Inhibition of Cell Surface and Soluble TNF-α Production by Acute Ethanol Exposure | PLOS One [journals.plos.org]

- 5. Engineering of tissue inhibitor of metalloproteinases TIMP-1 for fine discrimination between closely related stromelysins MMP-3 and MMP-10 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. ADAM17 Transactivates EGFR Signaling during Embryonic Eyelid Closure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

TAPI-1: A Technical Guide to Matrix Metalloproteinase Inhibition for Researchers and Drug Development Professionals

An in-depth exploration of the core mechanisms, experimental applications, and signaling pathway interactions of the broad-spectrum matrix metalloproteinase inhibitor, TAPI-1.

Introduction

This compound (TNF-alpha Protease Inhibitor-1) is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and a member of the A Disintegrin and Metalloproteinase (ADAM) family, most notably Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17.[1][2][3] As a hydroxamate-based peptidomimetic, this compound exerts its inhibitory effects by chelating the active site zinc ion essential for the catalytic activity of these enzymes.[4] Its ability to block the processing and shedding of various cell surface proteins, including the pro-inflammatory cytokine TNF-α, has positioned this compound as a valuable tool in studying the roles of MMPs and ADAMs in a multitude of physiological and pathological processes.[5] This technical guide provides a comprehensive overview of this compound, including its inhibitory profile, detailed experimental protocols, and its impact on key cellular signaling pathways, to support its application in research and drug development.

Chemical and Physical Properties

This compound is a structural analog of TAPI-0, engineered for greater stability in experimental conditions.

| Property | Value |

| Chemical Formula | C₂₆H₃₇N₅O₅ |

| Molar Mass | 499.61 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Data Presentation: Inhibitory Profile of this compound

This compound exhibits a broad inhibitory spectrum against several MMPs and ADAMs. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values, providing a quantitative comparison of its potency against various proteases.

| Target Enzyme | IC₅₀ | Notes |

| TACE (ADAM17) | ~100 nM | Inhibits the processing of TNF-α. |

| TNF-α release | 50-100 µM | Blocks the release of soluble TNF-α from cells. |

| APP (Amyloid Precursor Protein) release | 1-8 µM | Inhibits the shedding of the amyloid precursor protein. |

| ACE (Angiotensin-Converting Enzyme) shedding | 10 µM | Blocks the release of ACE. |

| IL-6R (Interleukin-6 Receptor) shedding | 5-10 µM | Inhibits the shedding of the IL-6 receptor. |

| TNFRI (p55) shedding | 5-10 µM | Inhibits the shedding of the 55 kDa TNF receptor. |

| TNFRII (p75) shedding | 25-50 µM | Inhibits the shedding of the 75 kDa TNF receptor. |

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the inhibition of TACE/ADAM17, which is a critical enzyme in the processing of transmembrane precursor proteins, most notably pro-TNF-α. By preventing the cleavage and release of soluble TNF-α, this compound effectively dampens the downstream signaling cascades initiated by this potent pro-inflammatory cytokine.[5][6][7] This interruption has significant consequences for inflammatory and cancer-related signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9][10]

This compound Inhibition of TNF-α Processing and Downstream Signaling

The following diagram illustrates the central role of this compound in blocking the release of soluble TNF-α and subsequently inhibiting the activation of downstream inflammatory signaling.

Caption: this compound inhibits TACE, preventing the cleavage of membrane-bound pro-TNF-α into its soluble form.

This compound's Impact on the NF-κB Signaling Pathway

By reducing the levels of soluble TNF-α, this compound indirectly suppresses the activation of the NF-κB pathway. This pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival.

Caption: this compound reduces soluble TNF-α, leading to decreased activation of the IKK complex and subsequent NF-κB signaling.

Potential Influence of this compound on MAPK Signaling

The MAPK pathways (ERK, JNK, and p38) are also downstream of TNF-α receptor activation and play crucial roles in cell proliferation, differentiation, and apoptosis. This compound's inhibition of TNF-α can therefore also modulate these pathways.

Caption: this compound can indirectly modulate MAPK signaling by reducing TNF-α, a key activator of this pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to investigate MMP function and its effects on cellular processes.

In Vitro MMP Inhibition Assay (Fluorogenic Substrate-Based)

This protocol describes a common method to determine the inhibitory activity of this compound against a specific MMP in a cell-free system.

Principle: This assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore through Fluorescence Resonance Energy Transfer (FRET). Upon cleavage by an MMP, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time.[1][11][12]

Materials:

-

Recombinant active MMP enzyme

-

Fluorogenic MMP substrate (specific to the MMP being tested)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

-

DMSO (for dissolving this compound and substrate)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to achieve a range of final concentrations to be tested.

-

Prepare enzyme solution: Dilute the recombinant MMP enzyme to the desired working concentration in assay buffer. Keep the enzyme on ice.

-

Prepare substrate solution: Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute the stock to the final working concentration in assay buffer.

-

Assay setup:

-

To the wells of the 96-well plate, add the assay buffer.

-

Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add the diluted enzyme solution to all wells except the no-enzyme control.

-

Pre-incubate the plate at 37°C for 15-30 minutes.

-

-

Initiate the reaction: Add the substrate solution to all wells to start the enzymatic reaction.

-

Measure fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the specific fluorophore at regular intervals for a defined period.

-

Data analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of this compound.

-

Normalize the reaction rates to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Experimental Workflow:

Caption: Workflow for an in vitro fluorogenic MMP inhibition assay.

Cell-Based Assays

Cell-based assays are crucial for evaluating the effects of this compound in a more physiologically relevant context.

Principle: This assay assesses the effect of this compound on the collective migration of a sheet of cells. A "wound" is created in a confluent cell monolayer, and the rate of wound closure in the presence or absence of this compound is monitored over time.[3][7][13]

Materials:

-

Cell line of interest (e.g., cancer cells, endothelial cells)

-

Complete cell culture medium

-

This compound

-

Sterile p200 pipette tip or a specialized wound healing insert

-

Microscope with a camera

Procedure:

-

Cell seeding: Seed cells in a multi-well plate and grow them to form a confluent monolayer.

-

Wound creation:

-

Using a sterile p200 pipette tip, make a straight scratch across the center of the well.

-

Alternatively, use a commercially available wound healing insert to create a defined cell-free gap.

-

-

Wash and treat: Gently wash the wells with serum-free medium or PBS to remove detached cells. Add fresh medium containing different concentrations of this compound or vehicle control.

-

Image acquisition: Immediately after treatment, capture images of the wound at time 0. Place the plate in a 37°C incubator.

-

Time-course imaging: Acquire images of the same wound area at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.

-

Data analysis:

-

Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure for each condition relative to the initial wound area.

-

Compare the rate of wound closure between this compound treated and control groups.

-

Principle: This assay measures the ability of cells to invade through a basement membrane-like extracellular matrix (ECM) barrier in response to a chemoattractant. This compound's effect on this process can be quantified by counting the number of cells that successfully traverse the ECM-coated membrane.[8][9]

Materials:

-

Transwell inserts with a porous membrane (typically 8 µm pores)

-

Matrigel or another ECM component

-

Cell line of interest

-

Serum-free and serum-containing medium

-

This compound

-

Cotton swabs

-

Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)

-

Microscope

Procedure:

-

Coat inserts: Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the apical side of the Transwell inserts with a thin layer of the Matrigel solution and allow it to solidify at 37°C.

-

Prepare cells: Harvest and resuspend cells in serum-free medium containing different concentrations of this compound or vehicle control.

-

Assay setup:

-

Place the coated inserts into the wells of a companion plate.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Add the cell suspension to the upper chamber of the inserts.

-

-

Incubation: Incubate the plate at 37°C for a period that allows for significant invasion in the control group (e.g., 24-48 hours).

-

Remove non-invaded cells: After incubation, carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-invaded cells from the top surface of the membrane.

-

Fix and stain: Fix the invaded cells on the bottom of the membrane with methanol, then stain them with crystal violet.

-

Quantification:

-

Allow the inserts to air dry.

-

Count the number of stained cells in several random fields of view under a microscope.

-

Alternatively, the stain can be eluted and the absorbance measured with a plate reader.

-

-

Data analysis: Compare the number of invaded cells in the this compound treated groups to the control group.

Western Blot Analysis for NF-κB Pathway Activation

Principle: Western blotting is used to detect and quantify changes in the protein levels and phosphorylation status of key components of the NF-κB signaling pathway, such as p65 and IκBα, in response to this compound treatment.[8][14][15][16]

Materials:

-

Cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell treatment: Culture cells and treat them with the desired concentrations of this compound for a specified time. A pro-inflammatory stimulus (e.g., TNF-α or LPS) can be used to activate the NF-κB pathway.

-

Cell lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody incubation:

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection: Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.

-

Data analysis: Quantify the band intensities using densitometry software. Normalize the levels of the target proteins to the loading control.

Conclusion

This compound is a versatile and potent inhibitor of MMPs and ADAMs, making it an indispensable tool for researchers and drug development professionals. Its well-characterized inhibitory profile and its impact on key signaling pathways like NF-κB and MAPK provide a solid foundation for its use in investigating the roles of these proteases in inflammation, cancer, and other diseases. The detailed experimental protocols provided in this guide offer a practical framework for utilizing this compound to generate robust and reproducible data. As our understanding of the complex interplay of metalloproteinases in health and disease continues to grow, this compound will undoubtedly remain a cornerstone of research in this field.

References

- 1. A quantitative structure-activity relationship study of hydroxamate matrix metalloproteinase inhibitors derived from functionalized 4-aminoprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. TAPI 1 | ADAMs | Tocris Bioscience [tocris.com]

- 4. mdpi.com [mdpi.com]

- 5. Regulation of tumour necrosis factor-alpha processing by a metalloproteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Matrix metalloproteinases and processing of pro-TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Exhibits Anti-tumor Efficacy in Human Esophageal Squamous Cell Carcinoma Cells via Suppression of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mitogen-activated protein kinase pathways mediated by ERK, JNK, and p38 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Quantitative structure-activity relationship studies on matrix metalloproteinase inhibitors: hydroxamic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]

- 14. researchgate.net [researchgate.net]

- 15. This compound Exhibits Anti-tumor Efficacy in Human Esophageal Squamous Cell Carcinoma Cells via Suppression of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Opposing effects of ERK and p38-JNK MAP kinase pathways on formation of prions in GT1-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of TAPI-1 in TNF-α Shedding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of TNF-α Processng Inhibitor-1 (TAPI-1) in the regulation of Tumor Necrosis Factor-alpha (TNF-α) shedding. This compound is a potent, broad-spectrum hydroxamate-based inhibitor of metalloproteinases, with significant implications for research in inflammation, oncology, and neurodegenerative diseases. This document provides a comprehensive overview of its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visual representations of the associated biological pathways and workflows.

Core Mechanism of Action: Inhibition of TACE/ADAM17

The primary mechanism by which this compound regulates TNF-α shedding is through the potent inhibition of TNF-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17).[1] TACE is a membrane-bound zinc-dependent metalloproteinase responsible for the proteolytic cleavage of the extracellular domain of its substrates, a process known as "shedding". One of its most prominent substrates is the precursor form of TNF-α, a pro-inflammatory cytokine.

Initially synthesized as a 26 kDa transmembrane protein (pro-TNF-α), TNF-α is biologically activated upon cleavage by TACE, which releases a soluble 17 kDa fragment (sTNF-α).[2] This soluble form mediates the majority of the pro-inflammatory effects of TNF-α. This compound, through its hydroxamate group, chelates the zinc ion within the catalytic domain of TACE, thereby blocking its proteolytic activity and preventing the release of sTNF-α.[3]

Quantitative Data: Inhibitory Profile of this compound

This compound exhibits a broad inhibitory spectrum against various members of the ADAM and Matrix Metalloproteinase (MMP) families. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for this compound and its isomer, TAPI-2, against a range of metalloproteinases. This data is crucial for designing experiments and interpreting results related to the selectivity of this compound.

| Inhibitor | Target Enzyme | IC50/Ki Value | Notes |

| This compound | TACE (ADAM17) | IC50: 8.09 μM[4][5] | Inhibition of cytokine receptor shedding. |

| MMPs (general) | Broad-spectrum inhibition[1] | ||

| (S,S)-TAPI-1 | TACE (ADAM17) | IC50: 0.92 μM (in TACE-overexpressing cells)[6] | Isomer of this compound. |

| Muscarinic Acetylcholine Receptor M3-stimulated sAPPα release | IC50: 3.61 μM[6] | ||

| sAPPα release in non-TACE-overexpressing cells | IC50: 8.09 μM[6] | ||

| TAPI-2 | TACE (ADAM17) | Ki: 0.12 μM | Broad-spectrum inhibitor. |

| ADAM8 | Ki: 10 μM | ||

| ADAM10 | Ki: 3 μM | ||

| ADAM12 | Ki: 100 μM | ||

| MMPs (general) | IC50: 20 μM[7][8] | ||

| TGF-α and β-amyloid precursor protein shedding (PMA-induced) | IC50: 10 μM[9] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of TACE-Mediated TNF-α Shedding

The shedding of TNF-α by TACE is a tightly regulated process influenced by various upstream signaling cascades, often initiated by inflammatory stimuli. The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 and ERK, play a significant role in activating TACE.[10][11] Downstream, the released soluble TNF-α binds to its receptors (TNFR1 and TNFR2) to initiate a cascade of intracellular signaling events, primarily through the NF-κB and AP-1 transcription factors, leading to the expression of various inflammatory mediators.[12][13][14][15]

Experimental Workflow for a TNF-α Shedding Assay

A typical in vitro experiment to investigate the effect of this compound on TNF-α shedding involves cell culture, stimulation to induce shedding, treatment with the inhibitor, and subsequent measurement of soluble TNF-α. The following diagram illustrates a standard workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. TACE inhibition: a promising therapeutic intervention against AATF‐mediated steatohepatitis to hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Silico and Experimental ADAM17 Kinetic Modeling as Basis for Future Screening System for Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunomodulatory role of metalloproteinase ADAM17 in tumor development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. TAPI-2, MMP and ADAM inhibitor (CAS 689284-12-6) | Abcam [abcam.com]

- 10. TACE activation by MAPK-mediated regulation of cell surface dimerization and TIMP3 association - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Direct activation of TACE-mediated ectodomain shedding by p38 MAP kinase regulates EGF receptor-dependent cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Tumour necrosis factor signalling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Tumor Necrosis Factor Receptors: Pleiotropic Signaling Complexes and Their Differential Effects [frontiersin.org]

- 15. Signaling pathways mediated by tumor necrosis factor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: TAPI-1 Suppression of NF-κB Signaling: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the mechanism by which TNF-α Processing Inhibitor-1 (TAPI-1), a broad-spectrum metalloproteinase inhibitor, suppresses the Nuclear Factor-kappa B (NF-κB) signaling pathway. It outlines the molecular cascade from the inhibition of TNF-α Converting Enzyme (TACE/ADAM17) to the downstream effects on NF-κB nuclear translocation and target gene expression. This guide includes quantitative data on this compound's inhibitory activity, detailed experimental protocols for key assays, and visual diagrams of the signaling pathways and experimental workflows to support researchers in this field.

Introduction: The this compound and NF-κB Axis

Nuclear Factor-kappa B (NF-κB) is a family of inducible transcription factors that serve as critical regulators of immune and inflammatory responses, cell proliferation, and survival.[1] The dysregulation of the NF-κB pathway is a hallmark of numerous chronic diseases, including inflammatory disorders and cancer.[1][2] One of the most potent activators of the canonical NF-κB pathway is the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α).[3][4][5]

TNF-α is synthesized as a 26 kDa transmembrane pro-polypeptide (pro-TNF-α).[4][6] Its release as a soluble, active 17 kDa cytokine is mediated by the proteolytic cleavage activity of TNF-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17).[6][7] this compound is a hydroxamate-based, broad-spectrum metalloproteinase inhibitor that effectively targets TACE/ADAM17.[8][9][10] By inhibiting TACE, this compound prevents the shedding of TNF-α, thereby reducing the pool of soluble cytokine available to activate the NF-κB signaling cascade. This indirect suppression mechanism makes this compound a valuable tool for studying TNF-α-dependent signaling and a potential therapeutic agent in diseases driven by excessive NF-κB activation.[8][11]

Mechanism of Action: From TACE Inhibition to NF-κB Suppression

The primary mechanism by which this compound suppresses NF-κB signaling is through its inhibition of TACE/ADAM17. This action initiates a cascade of downstream effects:

-

Inhibition of TACE/ADAM17: this compound, as a metalloproteinase inhibitor, directly binds to the active site of TACE/ADAM17, blocking its enzymatic activity.[9]

-

Reduction of Soluble TNF-α: The inhibition of TACE prevents the proteolytic cleavage of membrane-bound pro-TNF-α. This significantly reduces the release of soluble TNF-α into the extracellular environment.[12][13]

-

Decreased TNFR1 Activation: With lower concentrations of soluble TNF-α, there is reduced binding and activation of its primary receptor, TNFR1.[14]

-

Inhibition of Downstream Signaling Complex: Upon activation, TNFR1 typically recruits a series of adaptor proteins, including TRADD, TRAF2, and RIP1, to form a signaling complex.[3][15] Reduced TNFR1 activation leads to diminished formation of this complex.

-

Suppression of IKK Complex Activation: The TNFR1 signaling complex is responsible for activating the IκB kinase (IKK) complex.[1][5] Consequently, this compound treatment leads to decreased IKK activity.

-

Stabilization of IκBα: In the canonical pathway, the activated IKK complex phosphorylates the inhibitory protein IκBα.[1][3] This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome.[1] By suppressing IKK activation, this compound prevents IκBα phosphorylation and degradation.

-

Cytoplasmic Sequestration of NF-κB: IκBα sequesters the active NF-κB heterodimer (typically p65/p50) in the cytoplasm.[16] As IκBα is not degraded, the NF-κB complex remains inactive in the cytoplasm.

-

Reduced Nuclear Translocation and Gene Transcription: The prevention of IκBα degradation means that the p65/p50 heterodimer is not released to translocate into the nucleus. This ultimately suppresses the transcription of NF-κB target genes, which include those encoding inflammatory cytokines, chemokines, and anti-apoptotic proteins.[2][8]

This entire pathway is visually summarized in the diagram below.

Caption: this compound inhibits TACE, reducing soluble TNF-α and suppressing the NF-κB pathway.

Quantitative Data Presentation

The efficacy of this compound can be quantified by its inhibitory concentrations and its effects on cellular processes. The following tables summarize key quantitative data from cited literature.

Table 1: Inhibitory Activity of this compound

| Target | Parameter | Value | Source |

|---|---|---|---|

| TACE/ADAM17 | IC₅₀ | 8.09 µM | [17] |

| MMPs (general) | - | Inhibitor |[10][17] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Effects of this compound on Esophageal Squamous Cell Carcinoma (ESCC) Cells

| Cell Lines | This compound Conc. | Duration | Observed Effect on NF-κB Pathway | Cellular Outcome | Source |

|---|---|---|---|---|---|

| TE-1, Eca109 | 10 µM | 12 h | Decreased phosphorylation of NF-κB p65 | - | [8] |

| TE-1, Eca109 | 10 µM | 12 h | Decreased nuclear translocation of NF-κB p65 | - | [8] |

| TE-1, Eca109 | 5 µM | - | - | Inhibited cell migration and invasion | [8][11] |

| TE-1, Eca109 | 10, 20 µM | 24 h | - | Inhibited cell viability | [8][11] |

| TE-1, Eca109 | 5 µM | - | - | Enhanced chemosensitivity to cisplatin (B142131) |[8][11] |

Experimental Protocols

The following are representative protocols for key experiments used to investigate the effect of this compound on NF-κB signaling, adapted from methodologies described in the literature.[8][11][18]

Western Blot for NF-κB p65 Phosphorylation and Nuclear Translocation

Objective: To determine the effect of this compound on the phosphorylation status and subcellular localization of the NF-κB p65 subunit.

Methodology:

-

Cell Culture and Treatment:

-

Culture human esophageal squamous cell carcinoma (ESCC) cells (e.g., TE-1, Eca109) in appropriate media until they reach 70-80% confluency.

-

Treat cells with this compound (e.g., 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 12 hours).

-

-

Protein Extraction:

-

For Total Protein (Phosphorylation): Lyse cells directly in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

For Nuclear/Cytoplasmic Fractionation: Use a nuclear and cytoplasmic extraction kit according to the manufacturer's instructions to separate cytoplasmic and nuclear protein fractions.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Electrotransfer:

-

Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against:

-

Phospho-NF-κB p65 (Ser536)

-

Total NF-κB p65

-

Lamin B1 (nuclear marker)

-

GAPDH (cytoplasmic/loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-